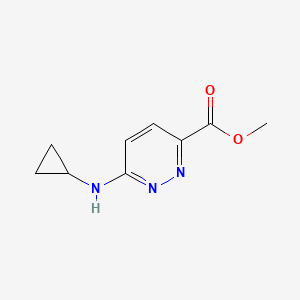
Methyl 6-(cyclopropylamino)pyridazine-3-carboxylate
概要
説明
Methyl 6-(cyclopropylamino)pyridazine-3-carboxylate: is a chemical compound belonging to the class of pyridazine derivatives Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at non-adjacent positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(cyclopropylamino)pyridazine-3-carboxylate typically involves the following steps:
Cyclization Reaction: The starting materials, such as cyclopropylamine and appropriate pyridazine derivatives, undergo cyclization reactions under controlled conditions.
Amidation: The resulting intermediate is then subjected to amidation reactions to introduce the cyclopropylamino group.
Carboxylation: Finally, the carboxylate group is introduced to complete the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: Methyl 6-(cyclopropylamino)pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding oxo derivatives.
Reduction: Reduction of the carboxylate group to alcohols or amines.
Substitution: Replacement of the cyclopropylamino group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of pyridazine-3-carboxylic acid derivatives.
Reduction: Production of pyridazine-3-carboxylate alcohols or amines.
Substitution: Generation of various substituted pyridazine derivatives.
科学的研究の応用
Chemistry: In chemistry, Methyl 6-(cyclopropylamino)pyridazine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structural similarity to biologically active molecules allows it to be used in drug discovery and development.
Medicine: this compound has been investigated for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Its derivatives are being explored for their therapeutic potential in various diseases.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
作用機序
The mechanism by which Methyl 6-(cyclopropylamino)pyridazine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The cyclopropylamino group plays a crucial role in binding to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Methyl 6-(ethylamino)pyridazine-3-carboxylate
Methyl 6-(propylamino)pyridazine-3-carboxylate
Methyl 6-(butylamino)pyridazine-3-carboxylate
Uniqueness: Methyl 6-(cyclopropylamino)pyridazine-3-carboxylate stands out due to its unique cyclopropylamino group, which imparts distinct chemical and biological properties compared to its ethyl, propyl, and butyl analogs. This structural difference can lead to variations in reactivity, potency, and selectivity in biological systems.
特性
IUPAC Name |
methyl 6-(cyclopropylamino)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-14-9(13)7-4-5-8(12-11-7)10-6-2-3-6/h4-6H,2-3H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOPZFQAFNLXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















